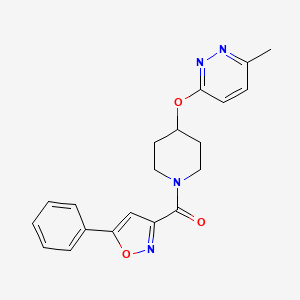
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is a small molecule that is capable of modulating various biochemical pathways, making it an attractive target for researchers in various fields.
Mécanisme D'action
The mechanism of action of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that the compound may modulate various biochemical pathways by interacting with specific receptors or enzymes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cancer cell growth.
2. Modulation of neurotransmitter activity: The compound has been shown to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
3. Vasodilatory effects: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Small molecule size: The compound is a small molecule, which makes it easy to synthesize and manipulate in the lab.
2. Modulation of various biochemical pathways: The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields.
3. In vitro and in vivo studies: The compound has been shown to have activity in both in vitro and in vivo studies, which may make it useful in the development of new therapies.
Limitations:
1. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its potential applications.
2. Limited availability: The compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
3. Lack of clinical trials: The compound has not yet been tested in clinical trials, which may limit its potential for therapeutic use.
Orientations Futures
There are several future directions for research on (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. Some of these include:
1. Further studies on mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new therapies: The compound may have potential applications in the development of new therapies for cancer, neurological disorders, and cardiovascular diseases.
3. Optimization of synthesis method: The synthesis method of the compound may be optimized to improve yield and scalability.
4. Clinical trials: The compound should be tested in clinical trials to determine its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic molecule that has potential applications in scientific research. The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapies based on its activity.
Méthodes De Synthèse
The synthesis of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves several steps. The first step involves the synthesis of 6-methylpyridazine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with piperidine to obtain the intermediate compound (4-(6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylic acid chloride. This intermediate is then reacted with 5-phenylisoxazole-3-carboxylic acid to obtain the final product this compound.
Applications De Recherche Scientifique
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may be useful in the development of new cancer therapies.
2. Neurological Disorders: The compound has been shown to modulate the activity of neurotransmitters in the brain. It has been suggested that this compound may be useful in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases such as hypertension and heart failure.
Propriétés
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZQTCXGJAEQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


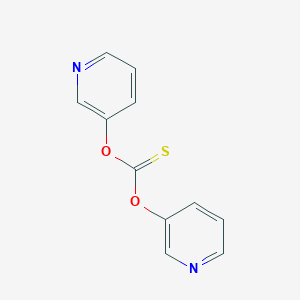

![5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B2624457.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2624458.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2624461.png)
![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)
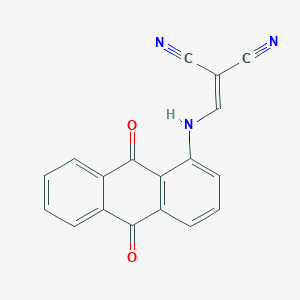
![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)
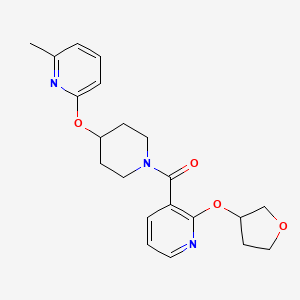
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)
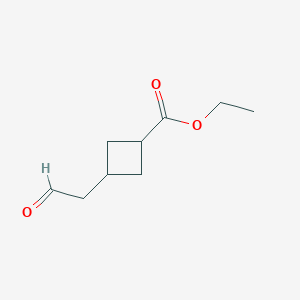
![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)